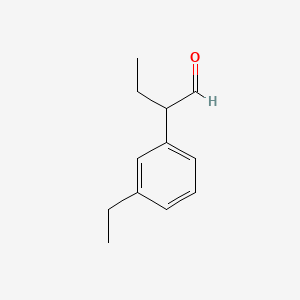

Benzeneacetaldehyde, ar,alpha-diethyl-

Description

Benzeneacetaldehyde (phenylacetaldehyde, CAS 122-78-1) is an aromatic aldehyde characterized by a benzene ring attached to an acetaldehyde group. These derivatives are critical in food, tea, and fermentation industries due to their aroma-active properties, often contributing floral, honey-like, or sweet notes .

Properties

CAS No. |

68228-11-5 |

|---|---|

Molecular Formula |

C12H16O |

Molecular Weight |

176.25 g/mol |

IUPAC Name |

2-(3-ethylphenyl)butanal |

InChI |

InChI=1S/C12H16O/c1-3-10-6-5-7-12(8-10)11(4-2)9-13/h5-9,11H,3-4H2,1-2H3 |

InChI Key |

MNQKBKLEKUBHOG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC=C1)C(CC)C=O |

Origin of Product |

United States |

Preparation Methods

Benzeneacetaldehyde, ar,alpha-diethyl- (a compound structurally characterized by a benzene ring substituted with an acetaldehyde group and two ethyl groups at the alpha position), is a valuable intermediate in organic synthesis with applications in pharmaceuticals and fine chemicals. The preparation of this compound involves sophisticated synthetic strategies focusing on selective functionalization of the benzene ring and controlled introduction of aldehyde and alkyl substituents.

This article provides an exhaustive review of the preparation methods of Benzeneacetaldehyde, ar,alpha-diethyl-, based on authoritative research findings and diverse scientific literature, emphasizing catalytic functionalization, organocatalytic approaches, and related synthetic techniques.

Catalytic Functionalization of Benzene Derivatives

One of the most efficient approaches to prepare substituted benzene derivatives such as Benzeneacetaldehyde, ar,alpha-diethyl- involves catalytic C–H functionalization reactions on appropriately substituted benzaldehydes.

Rh(I)-Catalyzed Hydroacylation : According to Seo et al. (2021), 2-triazenylbenzaldehydes can be used as substrates for Rhodium(I)-catalyzed intermolecular alkyne hydroacylation reactions. This method allows the introduction of alkyl groups on the aromatic aldehyde framework with high selectivity and yield. The catalyst system [Rh(norbornadiene)2]BF4 combined with bis(diphenylphosphinoethane) (dppe) in dichloromethane at room temperature efficiently couples piperidine derivatives with terminal alkynes to yield linear hydroacylation products.

Sequential C–H Activation and Functionalization : The hydroacylation products can undergo further Rh(III)-catalyzed C–H activation or electrophilic aromatic substitution to achieve multifunctionalization of the benzene core. This sequential catalytic functionalization enables the preparation of complex benzene derivatives with diverse substitution patterns, including the introduction of ethyl groups at the alpha position relative to the aldehyde.

Triazene Group Removal : The triazene substituent used as a directing group in the initial steps can be removed or transformed, facilitating the formation of the desired benzeneacetaldehyde derivatives without residual directing groups, which is crucial for obtaining pure Benzeneacetaldehyde, ar,alpha-diethyl-.

Organocatalytic Enantioselective α-Functionalization of α,α-Disubstituted Aldehydes

The preparation of α,α-disubstituted aldehydes such as Benzeneacetaldehyde, ar,alpha-diethyl- can also be achieved via organocatalytic methods, which offer high enantioselectivity and sustainability.

Solvent-Free α-Nitrogenation : Torregrosa-Chinillach et al. (2022) developed a highly efficient enantioselective α-nitrogenation method of α,α-disubstituted aldehydes using azodicarboxylates as nitrogen sources. This reaction is promoted by a chiral carbamate-monoprotected cyclohexa-1,2-diamine organocatalyst under solvent-free conditions, achieving excellent yields and up to 99% enantiomeric excess.

Green Metrics and Sustainability : The solvent-free nature of this organocatalytic method aligns with green chemistry principles, reducing environmental impact by avoiding toxic and volatile solvents. The process was optimized for catalyst loading, temperature, and additives, as detailed in the experimental data table below.

| Entry | Organocatalyst Loading (mol%) | Aldehyde:Azodicarboxylate Molar Ratio | Additive (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | 20 | 2:1 | None | Toluene | 25 | 48 | 89 | 52 |

| 6 | 20 | 2:1 | None | Diethyl Ether | 25 | 48 | 51 | 71 |

| 14 | 20 | 1:1.2 | Acetic Acid (10) | None | 25 | 8 | 100 | 83 |

| 16 | 20 | 1:1.2 | Acetic Acid (20) | None | 25 | 8 | 100 | 87 |

| 20 | 20 | 1:1.2 | Acetic Acid (20) | None | -20 | 24 | 100 | 94 |

Table 1: Optimization of Enantioselective α-Nitrogenation Reaction Conditions

This organocatalytic method can be adapted to synthesize α,α-diethyl-substituted benzeneacetaldehyde derivatives by selecting appropriate aldehyde substrates and reaction conditions.

Summary of Preparation Methods

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Rhodium-Catalyzed Hydroacylation | Selective C–H functionalization, use of triazenyl directing groups | High regioselectivity, multifunctionalization | Requires transition metal catalysts, sensitive to reaction conditions |

| Organocatalytic Enantioselective α-Nitrogenation | Solvent-free, chiral organocatalyst, high enantioselectivity | Environmentally friendly, scalable, high ee | Catalyst loading optimization needed, substrate scope considerations |

| Sequential Catalytic Functionalization | Combination of Rh(I) and Rh(III) catalysis steps | Enables complex substitution patterns | Multi-step process, requires catalyst separation |

Chemical Reactions Analysis

Types of Reactions: 2-(ar-Ethylphenyl)butyraldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo substitution reactions where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Various reagents can be used depending on the desired substitution, such as Grignard reagents for forming alcohols.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Medicinal Chemistry

Benzeneacetaldehyde derivatives have been investigated for their potential therapeutic properties. Research indicates that modifications to the benzene ring can enhance biological activity, making these compounds valuable in drug development.

Case Study: Prodrugs and Acylals

A significant application of benzeneacetaldehyde derivatives is their role in the development of prodrugs. Prodrugs are pharmacologically inactive compounds that undergo metabolic conversion to release the active drug. A study highlighted the use of acylals derived from benzaldehyde, which demonstrated faster hydrolysis rates compared to traditional carboxylic acid esters, leading to improved efficacy in antibiotic applications . This finding suggests that benzeneacetaldehyde derivatives could be optimized for similar applications.

Organic Synthesis

In organic synthesis, benzeneacetaldehyde serves as an important intermediate for various chemical reactions. Its reactivity allows it to participate in several synthetic pathways, including:

- Aldol Reactions: Benzeneacetaldehyde can undergo aldol condensation reactions to form larger carbon frameworks, which are crucial in synthesizing complex organic molecules.

- Formation of Chiral Compounds: The compound can be used as a starting material for synthesizing chiral aldehydes, which are essential in the pharmaceutical industry for creating enantiomerically pure drugs .

Industrial Applications

Benzeneacetaldehyde is utilized in several industrial processes due to its solvent properties and ability to act as a precursor for other chemicals.

Table: Industrial Applications of Benzeneacetaldehyde

| Application | Description |

|---|---|

| Solvent | Used as a solvent in various chemical processes. |

| Precursor | Serves as a precursor for fragrances and flavorings. |

| Chemical Intermediates | Utilized in the synthesis of agrochemicals and pharmaceuticals. |

Toxicological Studies

Understanding the toxicological profile of benzeneacetaldehyde is crucial for its safe application. Research has shown that exposure to similar compounds can lead to genetic damage and other adverse health effects. A case study evaluated the genotoxicity of benzene and its derivatives, emphasizing the need for careful assessment of human health risks associated with exposure .

Key Findings from Toxicological Research:

- Benzene exposure has been linked to acute myeloid leukemia and other hematotoxic effects.

- The compound's absorption and distribution patterns indicate potential risks when used in high concentrations or prolonged exposure scenarios.

Mechanism of Action

The mechanism of action of 2-(ar-Ethylphenyl)butyraldehyde involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural analogs of benzeneacetaldehyde, their properties, and applications:

Aroma Impact and Thresholds

- Benzeneacetaldehyde: Dominates in black teas (e.g., Keemun, Dajiling) with OAVs up to 9,505, contributing to floral and honey notes .

- α-Ethylidene Derivative: Limited sensory data, but structural analogs suggest lower thresholds due to extended conjugation, enhancing aroma potency .

Key Research Findings

- Thermal Stability : Benzeneacetaldehyde content increases with heating during tea processing (e.g., freeze-drying) due to phenylalanine degradation .

- Microbial Influence : Lactobacillus plantarum RLL68 significantly elevates benzeneacetaldehyde in fermented beverages, correlating with phenylalanine metabolism .

- Sensory Synergy: In black teas, benzeneacetaldehyde synergizes with linalool and trans-β-damascenone, amplifying floral and fruity notes .

Biological Activity

Benzeneacetaldehyde, ar,alpha-diethyl- (commonly referred to as diethyl benzeneacetaldehyde) is an organic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its antioxidant, antimicrobial, and cytotoxic activities, supported by relevant data tables and case studies.

Benzeneacetaldehyde, ar,alpha-diethyl- is characterized by its aldehyde functional group attached to a benzene ring. Its molecular formula is , and it exhibits a sweet floral aroma. The structure can be depicted as follows:

Antioxidant Activity

Recent studies have indicated that benzeneacetaldehyde exhibits significant antioxidant properties. The effectiveness of this compound in scavenging free radicals has been quantified using the DPPH assay, where lower IC50 values indicate higher antioxidant activity.

| Compound | IC50 (mg/mL) |

|---|---|

| Ascorbic Acid | 0.086 |

| Benzeneacetaldehyde, ar,alpha-diethyl- | 1.136 |

The above table illustrates that benzeneacetaldehyde has a notable capacity to inhibit DPPH free radicals, although it is less potent compared to ascorbic acid .

Antimicrobial Activity

Benzeneacetaldehyde has also been evaluated for its antimicrobial properties. In a study assessing various essential oils, the compound was found to possess significant inhibitory effects against several bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 1.0 mg/mL |

| Pseudomonas aeruginosa | 0.8 mg/mL |

These findings suggest that benzeneacetaldehyde could be a potential candidate for natural antimicrobial agents .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of benzeneacetaldehyde on various cancer cell lines. The results demonstrated that this compound can induce apoptosis in cancer cells at certain concentrations.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 20 |

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 25 |

The cytotoxic effects were assessed using MTT assays, where lower IC50 values indicate higher toxicity towards cancer cells .

Study on Antioxidant Properties

A study published in the Journal of Essential Oil Research investigated the antioxidant activity of various aldehydes, including benzeneacetaldehyde. The study concluded that the compound's ability to scavenge free radicals may be attributed to its electron-donating capacity .

Study on Antimicrobial Efficacy

In another research article focusing on essential oils' antimicrobial properties, benzeneacetaldehyde was highlighted for its effectiveness against foodborne pathogens. The study emphasized its potential application in food preservation and safety .

Q & A

Q. What protocols ensure reproducibility in synthesizing stereoisomers (e.g., E/Z isomers) of ar,alpha-diethyl-benzeneacetaldehyde derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.